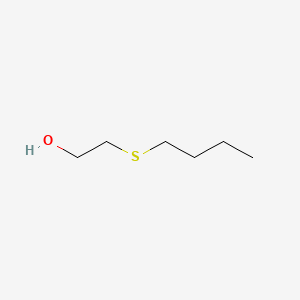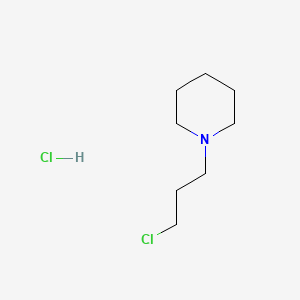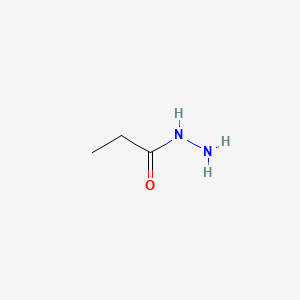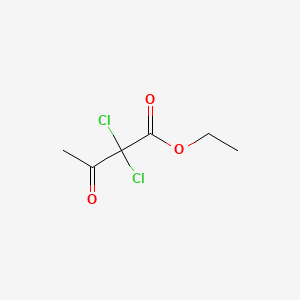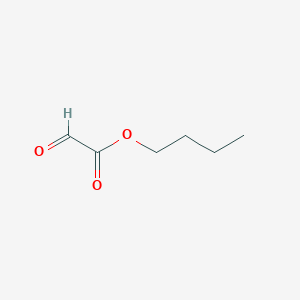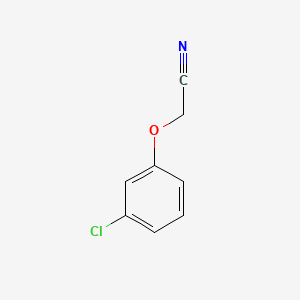
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride
Übersicht
Beschreibung
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is a synthetic polymer known for its versatile applications in various fields. This compound is a copolymer of trimethylaminoethylacetate salt and acrylamide, often used for its cationic properties and high molecular weight .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride typically involves the polymerization of trimethylaminoethylacetate salt with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate to initiate the polymerization reaction .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed and polymerized under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained in the form of a powder or solution, depending on the intended application .
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride undergoes various chemical reactions, including:
Hydrolysis: The amide groups in the polymer can undergo hydrolysis to form carboxylic acids and ammonium ions.
Substitution: The chloride ions in the polymer can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Substitution: Ion-exchange reactions are carried out using various anion-exchange resins.
Major Products Formed
Hydrolysis: Carboxylic acids and ammonium ions.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Polymers with different anionic groups.
Wissenschaftliche Forschungsanwendungen
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride involves its cationic nature, which allows it to interact with negatively charged molecules and surfaces. This interaction is primarily driven by electrostatic forces, leading to the formation of complexes and aggregates. The polymer can also form hydrogels through cross-linking, which is useful in various applications such as drug delivery and tissue engineering .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyquaternium-33: A similar cationic polymer used in personal care products.
Polyacrylamide: A nonionic polymer used in water treatment and as a thickening agent.
PolyDADMAC: A cationic polymer used in water treatment and paper manufacturing.
Uniqueness
Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is unique due to its specific combination of cationic and amide functionalities, which provide it with a wide range of applications in different fields. Its ability to form hydrogels and interact with various molecules makes it particularly valuable in biomedical and industrial applications .
Eigenschaften
CAS-Nummer |
69418-26-4 |
|---|---|
Molekularformel |
C11H21ClN2O3 |
Molekulargewicht |
264.75 g/mol |
IUPAC-Name |
prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C8H16NO2.C3H5NO.ClH/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 |
InChI-Schlüssel |
PKBWOCHWPFCSLN-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |
Kanonische SMILES |
C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |
| 69418-26-4 | |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
